molecular formula C11H12F3NO4 B13653121 Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate

Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate

Cat. No.: B13653121
M. Wt: 279.21 g/mol
InChI Key: INEVHBRBHWFNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C11H12F3NO4 It is characterized by the presence of an ethyl ester group, an amino group, a methoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

    Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(trifluoromethoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-4-methoxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    Ethyl 2-amino-5-(trifluoromethoxy)benzoate: Similar but with the trifluoromethoxy group at a different position on the benzene ring.

Uniqueness

Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12F3NO4

Molecular Weight

279.21 g/mol

IUPAC Name

ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C11H12F3NO4/c1-3-18-10(16)6-4-9(19-11(12,13)14)8(17-2)5-7(6)15/h4-5H,3,15H2,1-2H3

InChI Key

INEVHBRBHWFNFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC)OC(F)(F)F

Origin of Product

United States

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